molecular formula C11H14N2 B041174 N-(2-Cyanoethyl)-N-ethylaniline CAS No. 148-87-8

N-(2-Cyanoethyl)-N-ethylaniline

Cat. No. B041174
CAS RN: 148-87-8
M. Wt: 174.24 g/mol
InChI Key: WYRNRZQRKCXPLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Cyanoethyl)-N-ethylaniline and related compounds involves complex chemical dynamics, such as the reaction of cyano radicals with hydrocarbon molecules. These processes are characterized by no entrance barrier and involve indirect complex-forming reaction dynamics, leading to the formation of vinylcyanide through a series of intermediates and transitions (Balucani et al., 2000). Additionally, the ethylation of cyanophenylacetate, derived from benzyl cyanide, represents another route towards the synthesis of related compounds (Vitvitskaya et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Cyanoethyl)-N-ethylaniline has been extensively studied. X-ray crystallography and quantum chemistry methods have been employed to understand the structural and spectral characteristics of these compounds. For instance, ethyl 2-cyano-3-N,N-dimethyl amino acrylate has been analyzed to reveal a planar conformation with intramolecular and intermolecular interactions stabilizing the structure (Gupta et al., 2007).

Chemical Reactions and Properties

N-(2-Cyanoethyl)-N-ethylaniline participates in a variety of chemical reactions due to its cyano and ethyl groups. One notable reaction is the addition of acyl phosphonates to cyanoformates, leading to the synthesis of protected tertiary carbinol products, demonstrating the compound's reactivity and versatility (Demir et al., 2007).

Physical Properties Analysis

The physical properties of N-(2-Cyanoethyl)-N-ethylaniline, such as solubility, melting point, and boiling point, are crucial for its application in various domains. While specific studies on these properties were not identified, the related research on synthesis and molecular structure provides a foundation for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are defined by the compound's functional groups. The cyanide ion promoted addition of acyl phosphonates to ethyl cyanoformate is an example of the compound's chemical behavior, showcasing its potential for creating complex molecules through tandem carbon-carbon bond formations (Demir et al., 2007).

Scientific Research Applications

  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : The compound 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine, which contains a N-(2-Cyanoethyl) group, was synthesized and characterized . This compound is a new ligand that could be used to construct functionalized materials .
    • Methods : The compound was obtained via a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile . The mild reaction conditions leave the nitrile group unaltered .
    • Results : The title compound was fully characterized via NMR spectroscopy (1H and 13C) as well as via high-resolution mass spectrometry and infrared spectroscopy .
  • Application in DNA Synthesis

    • Field : Biochemistry
    • Summary : 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, a compound containing a 2-Cyanoethyl group, was used for in situ preparation of deoxyribonucleoside phosphoramidites . These phosphoramidites were then used in the polymer-supported synthesis of oligodeoxyribonucleotides .
    • Methods : Deoxyribonucleoside phosphoramidites were prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst . The solutions were applied directly on an automatic solid-phase DNA synthesizer .
    • Results : Oligonucleotides of 16–25 bases were obtained with a DMT-efficiency per cycle of 98.0–99.3% .
  • Application in Material Coating

    • Field : Material Science
    • Summary : (2-Cyanoethyl)triethoxysilane, a compound containing a 2-Cyanoethyl group, has been used as a coating for aluminum and quartz .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Application in Nucleotide Synthesis

    • Field : Biochemistry
    • Summary : 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, a compound containing a 2-Cyanoethyl group, was used for in situ preparation of deoxyribonucleoside phosphoramidites . These phosphoramidites were then used in the polymer-supported synthesis of oligodeoxyribonucleotides .
    • Methods : Deoxyribonucleoside phosphoramidites were prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst . The solutions were applied directly on an automatic solid-phase DNA synthesizer .
    • Results : Oligonucleotides of 16–25 bases were obtained with a DMT-efficiency per cycle of 98.0–99.3% .
  • Application in Phosphoramidite Reagent Preparation

    • Field : Organic Chemistry
    • Summary : 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphordiamidite was used in the preparation of prosphoramidite reagent, required for the synthesis of 12-mer oligodeoxyribonucleotide .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Application in Synthesis of 1,2-Diacyl-sn-glycerophosphatidylserine

    • Field : Biochemistry
    • Summary : 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphordiamidite was used as a phosphorylating agent in the synthesis of 1,2-diacyl-sn-glycerophosphatidylserine .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Application in Nucleotide Synthesis

    • Field : Biochemistry
    • Summary : 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, a compound containing a 2-Cyanoethyl group, was used for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides .
    • Methods : Deoxyribonucleoside phosphoramidites were prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst, and the solutions applied directly on an automatic solid-phase DNA synthesizer .
    • Results : Oligonucleotides of 16–25 bases were obtained with a DMT-efficiency per cycle of 98.0–99.3% .
  • Application in Phosphoramidite Reagent Preparation

    • Field : Organic Chemistry
    • Summary : 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphordiamidite was used in the preparation of prosphoramidite reagent, required for synthesis of 12-mer oligodeoxynucleotide .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Application in Synthesis of 1,2-Diacyl-sn-glycerophosphatidylserine

    • Field : Biochemistry
    • Summary : 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphordiamidite was used as a phosphorylating agent in synthesis of 1,2-diacyl-sn-glycerophosphatidylserine .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

3-(N-ethylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRNRZQRKCXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044587
Record name 3-[Ethyl(phenyl)amino]propanenitrile
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)-N-ethylaniline

CAS RN

148-87-8
Record name 3-(Ethylphenylamino)propanenitrile
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Record name N-(2-Cyanoethyl)-2-phenylethylamine
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Record name N-(2-Cyanoethyl)-N-ethylaniline
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Record name Propanenitrile, 3-(ethylphenylamino)-
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Record name 3-[Ethyl(phenyl)amino]propanenitrile
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Record name 3-(N-ethylanilino)propiononitrile
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Record name N-(2-CYANOETHYL)-N-ETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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